C21H15ClN4O5
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Overview
Description
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves several steps. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or using fusion methods . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide: can be compared with other similar compounds such as:
Cetirizine: A second-generation antihistamine used to treat allergic reactions.
Levocetirizine: The R-enantiomer of cetirizine with higher affinity for histamine H1 receptors.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide .
Properties
Molecular Formula |
C21H15ClN4O5 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
(11S,12R,16S)-N-(4-chloro-3-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C21H15ClN4O5/c22-13-6-5-11(9-14(13)26(30)31)23-21(29)18-16-15(19(27)24-20(16)28)17-12-4-2-1-3-10(12)7-8-25(17)18/h1-9,15-18H,(H,23,29)(H,24,27,28)/t15-,16+,17?,18-/m0/s1 |
InChI Key |
GUDLRFKUINIPKG-WFFDWFOESA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)NC4=O |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)NC4=O |
Origin of Product |
United States |
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